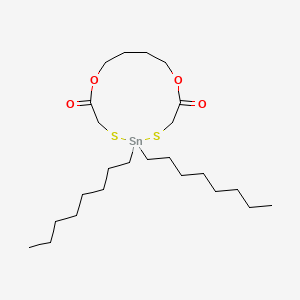
Di-n-octyltin 1,4-butanediol-bis-mercaptoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dioctyl-6,11-dioxa-2-stanna-1,3-dithiacyclotridecane-5,12-dione is a chemical compound with the molecular formula C24H46O4S2Sn. It is known for its unique structure, which includes a tin atom (stanna) integrated into a cyclic framework with oxygen and sulfur atoms. This compound is primarily used in research and industrial applications due to its interesting chemical properties and reactivity .
Preparation Methods
The synthesis of 2,2-Dioctyl-6,11-dioxa-2-stanna-1,3-dithiacyclotridecane-5,12-dione typically involves the reaction of dioctyltin oxide with 1,4-butanediol and mercaptoacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired cyclic structure. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields .
Chemical Reactions Analysis
2,2-Dioctyl-6,11-dioxa-2-stanna-1,3-dithiacyclotridecane-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfur-oxygen bonds.
Substitution: The compound can undergo substitution reactions where the dioctyl groups are replaced by other alkyl or aryl groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Dioctyl-6,11-dioxa-2-stanna-1,3-dithiacyclotridecane-5,12-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2,2-Dioctyl-6,11-dioxa-2-stanna-1,3-dithiacyclotridecane-5,12-dione involves its interaction with various molecular targets. The tin atom in the compound can coordinate with different ligands, leading to the formation of stable complexes. These interactions can affect the activity of enzymes and other proteins, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
2,2-Dioctyl-6,11-dioxa-2-stanna-1,3-dithiacyclotridecane-5,12-dione can be compared with similar compounds such as:
8,8-Dioctyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione: This compound has a similar structure but differs in the ring size and the position of the tin atom.
Di-n-octyltin 1,4-butanediol-bis-mercaptoacetate: This compound has a similar tin-containing structure but with different substituents and functional groups.
The uniqueness of 2,2-Dioctyl-6,11-dioxa-2-stanna-1,3-dithiacyclotridecane-5,12-dione lies in its specific ring structure and the presence of both oxygen and sulfur atoms, which contribute to its distinct chemical properties and reactivity .
Properties
CAS No. |
69226-46-6 |
|---|---|
Molecular Formula |
C24H46O4S2Sn |
Molecular Weight |
581.5 g/mol |
IUPAC Name |
5,5-dioctyl-1,9-dioxa-4,6-dithia-5-stannacyclotridecane-2,8-dione |
InChI |
InChI=1S/C8H14O4S2.2C8H17.Sn/c9-7(5-13)11-3-1-2-4-12-8(10)6-14;2*1-3-5-7-8-6-4-2;/h13-14H,1-6H2;2*1,3-8H2,2H3;/q;;;+2/p-2 |
InChI Key |
BWEUIUUOUFUGLN-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC[Sn]1(SCC(=O)OCCCCOC(=O)CS1)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


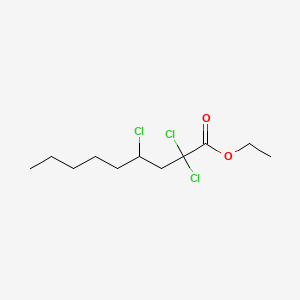
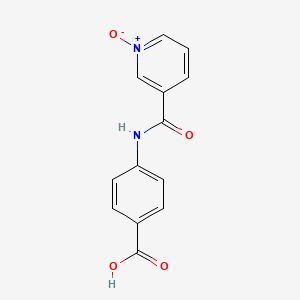
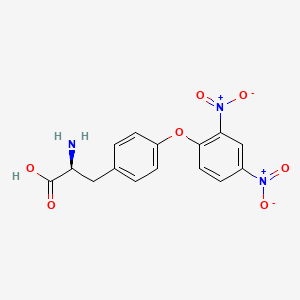
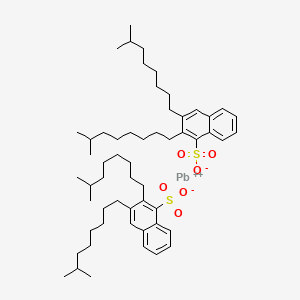
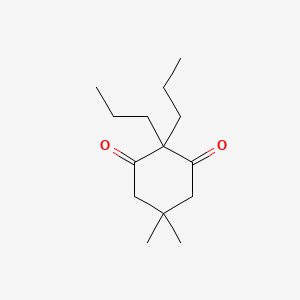
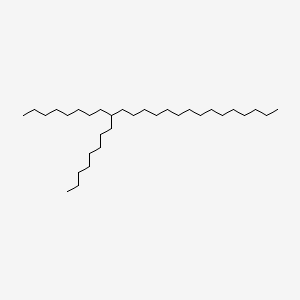
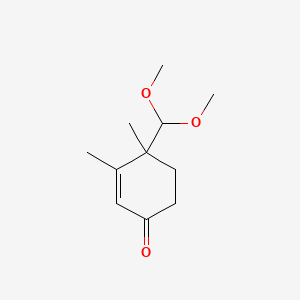
![(3aR,7S,7aR)-7-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-one](/img/structure/B13804695.png)

![1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydrate](/img/structure/B13804705.png)
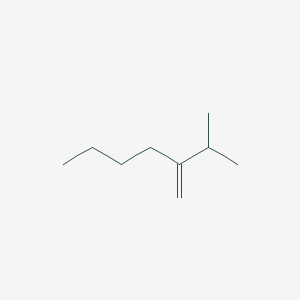
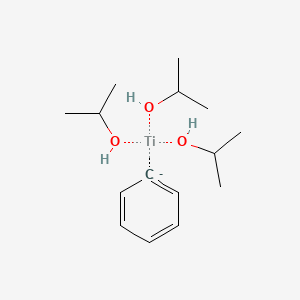
![Phenol, 2,2'-[(2-methyl-1,5-pentanediyl)bis(nitrilomethylidyne)]bis-](/img/structure/B13804721.png)

